3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione is a nucleoside analog related to the nucleoside antibiotics formycin and formycin B . This compound is part of the pyrazolopyrimidine family, which has garnered significant interest due to its potential biological and medicinal applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione typically involves the conversion of formycin B into various derivatives. One common method includes acetylation, chlorination, and subsequent deacetylation to produce 7-chloro-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine . This intermediate can then undergo nucleophilic displacement reactions to yield various substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione undergoes several types of chemical reactions, including:
Substitution Reactions: Nucleophilic displacement of the 7-chloro group to form various derivatives.
Alkylation Reactions: Direct alkylation of the pyrazolo[4,3-d]pyrimidine-7-thione derivative.
Common Reagents and Conditions
Acetylation: Acetic anhydride and pyridine.
Chlorination: Thionyl chloride or phosphorus oxychloride.
Nucleophilic Displacement: Various nucleophiles such as amines, alcohols, and thiols.
Major Products
- 7-Hydroxyamino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Trimethylammonio-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine
- 7-Hydrazino-3-beta-d-ribofuranosylpyrazolo[4,3-d]pyrimidine .
Scientific Research Applications
3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione has several scientific research applications:
- Chemistry : Used as a building block for synthesizing various nucleoside analogs .
- Biology : Investigated for its potential as an antiviral and antibacterial agent .
- Medicine : Explored for its potential therapeutic applications, particularly in cancer treatment due to its structural similarity to purines .
- Industry : Potential use in the development of novel pharmaceuticals and biochemical research tools .
Mechanism of Action
The mechanism of action of 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione involves its incorporation into nucleic acids, leading to the inhibition of nucleic acid synthesis. This compound targets specific enzymes involved in DNA and RNA synthesis, thereby disrupting the replication process in cells .
Comparison with Similar Compounds
Similar Compounds
- Formycin B : A nucleoside antibiotic from which 3-beta-d-Ribofuranosylpyrazolo[4,3-d]pyrimidin-5,7-4H,6H-dione is derived .
- Pyrazolo[3,4-d]pyrimidine : Another nucleoside analog with similar biological activities .
- Thiazolo[4,5-d]pyrimidine : A related compound with potential immunotherapeutic applications .
Uniqueness
This compound is unique due to its specific structural configuration, which allows it to interact with nucleic acid synthesis pathways effectively. Its ability to form various substituted derivatives further enhances its versatility in scientific research and potential therapeutic applications .
Properties
CAS No. |
52492-53-2 |
---|---|
Molecular Formula |
C10H12N4O6 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
3-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
InChI |
InChI=1S/C10H12N4O6/c15-1-2-6(16)7(17)8(20-2)4-3-5(14-13-4)9(18)12-10(19)11-3/h2,6-8,15-17H,1H2,(H,13,14)(H2,11,12,18,19) |
InChI Key |
BZRSWNNPPAAMII-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)NC(=O)N3)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.